beta-Damascone chemical structure and properties
beta-Damascone chemical structure and properties
An In-depth Technical Guide to beta-Damascone
Introduction
Beta-Damascone, a member of the rose ketone family, is a C13-norisoprenoid aroma compound prized for its complex and potent fragrance.[1][2] It is a significant contributor to the aroma of various natural products, most notably roses, and is a crucial ingredient in the flavor and fragrance industries.[3][4][5] Despite its often low concentrations in nature, its impact on the overall scent profile is substantial.[5][6] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of beta-Damascone for researchers and professionals in chemistry and drug development.
Chemical Structure and Identifiers
Beta-Damascone is characterized by a trimethylcyclohexenyl ring attached to a butenone side chain. It exists as stereoisomers, primarily the (E)- or trans-isomer, which is most common.[7][8]
Table 1: Chemical Identifiers for beta-Damascone
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-2-en-1-one | [7] |
| CAS Number | 23726-91-2 | [7][8] |
| Molecular Formula | C₁₃H₂₀O | [7][8] |
| Molecular Weight | 192.30 g/mol | [7][8] |
| SMILES | C/C=C/C(=O)C1=C(CCCC1(C)C)C | [7] |
| InChIKey | BGTBFNDXYDYBEY-FNORWQNLSA-N | [7][8] |
Physicochemical Properties
Beta-Damascone is a colorless to pale yellow liquid with well-defined physical properties that are critical for its application and handling.[7]
Table 2: Physicochemical Properties of beta-Damascone
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 200 °C at 760 mmHg | [7] |
| Melting Point | 9 °C | |
| Density | 0.934 - 0.942 g/mL at 20 °C | [7][8] |
| Refractive Index | 1.496 - 1.501 at 20 °C | [7] |
| Flash Point | >100 °C (>212 °F) | |
| Vapor Pressure | 0.007 mmHg at 25 °C (est.) | |
| Solubility | Miscible in alcohol; Insoluble in water | [7] |
| Storage Temperature | 2-8°C, protected from light | [8] |
Organoleptic Profile
The sensory characteristics of beta-Damascone are highly valued, making it a staple in perfumery and flavor creation.
Table 3: Organoleptic Properties of beta-Damascone
| Property | Description | Reference |
|---|---|---|
| Odor | Fruity, floral, rose, with notes of plum, black currant, honey, and tobacco. Described as powerful with green and woody undertones. | |
| Taste | Described as green, woody, minty, with herbal and floral nuances. | |
| Applications | Used in fragrances to impart a distinctive character, especially in rose, floral, woody, and fruity perfumes. Also used in food, tobacco, and cosmetic flavors. |
Experimental Protocols
Synthesis of beta-Damascone via Diels-Alder Reaction
A common synthetic route involves a Diels-Alder reaction, followed by isomerization and condensation steps.[3][9] This multi-step process is a fundamental method for producing damascones.
Methodology:
-
Diels-Alder Addition: 1,3-Pentadiene and 4-methyl-3-penten-2-one undergo a Diels-Alder addition reaction, catalyzed by AlCl₃, to form 1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone.[9] The reaction is typically quenched with ice water.[9]
-
Isomerization: The resulting intermediate is subjected to olefin isomerization using a solid superacid catalyst. This step converts the cyclohexenyl group to a more stable isomer, yielding 1-(2,6,6,-trimethylcyclohex-1-enyl)-butanone.[9]
-
Condensation: The final step involves a hydroxyaldehyde condensation reaction with acetaldehyde to produce the target product, beta-damascenone.[9] The reaction progress is monitored by Gas Chromatography (GC).[3][9]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification of beta-Damascone in complex matrices like wine or essential oils is crucial for quality control and research. GC-MS is the preferred analytical technique.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. b-Damascone = 95 , sum of isomers, FG 23726-91-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. β-Damascone | TargetMol [targetmol.com]
- 6. Damascenone - Wikipedia [en.wikipedia.org]
- 7. beta-DAMASCONE | C13H20O | CID 5374527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (E)-β-Damascone technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis process of beta-damascenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
